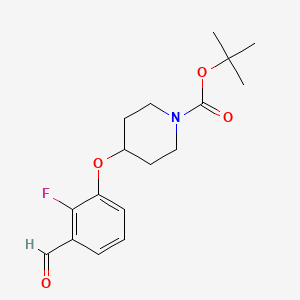
3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol is a heterocyclic compound that features both pyridine and pyrrolidine rings. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridine and pyrrolidine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired product . The key steps in the synthesis include:
Lithiation: The starting material is lithiated using a strong base such as n-butyllithium.
Alkylation: The lithiated intermediate is then alkylated with methyl iodide to introduce the methyl group.
Reduction: The intermediate is reduced using a reducing agent such as lithium aluminum hydride.
Rearrangement: The reduced intermediate undergoes rearrangement to form the final product.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized to improve yield and reduce reaction times. This often involves the use of more efficient catalysts and reaction conditions that are scalable. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield fully saturated pyrrolidine derivatives .
科学的研究の応用
3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
類似化合物との比較
3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol can be compared with other similar compounds that contain both pyridine and pyrrolidine rings. Some of these similar compounds include:
- 3-(3-Methylpyridin-2-yl)pyrrolidin-3-ol
- 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol
- 3-(5-Methylpyridin-2-yl)pyrrolidin-3-ol
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
3-(5-methylpyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c1-8-4-9(6-12-5-8)10(13)2-3-11-7-10/h4-6,11,13H,2-3,7H2,1H3 |
InChIキー |
FHXCFWFIJCLURX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C2(CCNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)


![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)

![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)

![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)

